8-Aminonaphthalene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
8-aminonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H2,12,13,14) |
InChI Key |
XZCXIJGKZSJOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)N)C(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Aminonaphthalene 2 Sulfonamide and Its Functionalized Derivatives
Established Synthetic Pathways to 8-Aminonaphthalene-2-sulfonamide (B6280911)
The construction of the this compound scaffold relies on classical and modern organic chemistry reactions, with a significant emphasis on regioselectivity.
Amidation and Sulfonylation Reactions for Naphthalene (B1677914) Derivatives
The synthesis of naphthalenesulfonamides typically involves the conversion of a naphthalenesulfonic acid into a sulfonyl chloride, which is then reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide. The direct sulfonation of 8-aminonaphthalene is complex due to the multiple possible sites for electrophilic attack.
A more controlled approach often starts with a precursor that simplifies regiochemical outcomes. For instance, the synthesis can begin with 8-aminonaphthalene-2-sulfonic acid. chemscene.com This precursor, also known as 1,6-Cleve's acid, can be converted to the corresponding sulfonyl chloride, followed by amidation to yield this compound. The availability and synthesis of this specific sulfonic acid isomer are therefore critical to this pathway.
Strategies for Regioselective Introduction of Amino and Sulfonamide Groups
Achieving the precise 8,2-substitution pattern on the naphthalene ring is a primary challenge. The directing effects of the substituents play a crucial role in the synthetic strategy. The amino group is an activating, ortho-, para-director, while the sulfonic acid/sulfonamide group is a deactivating, meta-director. byjus.com
One effective strategy to control regioselectivity is the use of protecting groups. For example, the amino group of an aminonaphthalene can be acetylated. This acetamido group still directs ortho- and para-, but its steric bulk can influence the position of subsequent substitution. The sulfonation of 8-acetamidonaphthalene, for instance, can be guided to the desired position, followed by deprotection of the amino group.
Modern cross-coupling reactions offer powerful, regioselective alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a cornerstone for forming C-N bonds with aryl halides or sulfonates. wikipedia.orglibretexts.orgrug.nl This method could theoretically be used to introduce the amino group at the C8 position of a pre-functionalized naphthalene-2-sulfonamide, such as 8-bromo- or 8-triflyloxynaphthalene-2-sulfonamide. organic-chemistry.org This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgrug.nl Similarly, copper-catalyzed Ullmann coupling reactions have been effectively used to synthesize related anilinonaphthalene sulfonic acid derivatives, demonstrating a viable method for C-N bond formation on a naphthalene scaffold. nih.govacs.orgresearchgate.net
Synthesis of Novel Derivatives of this compound
The this compound core is a versatile platform for creating a diverse range of derivatives through functionalization of the amino group, the sulfonamide moiety, or the aromatic ring itself.
N-Substitution Reactions on the Amino and Sulfonamide Moieties
The primary aromatic amine at C8 and the sulfonamide nitrogen present two distinct sites for N-functionalization.
N-Substitution on the Amino Group: The primary amino group is generally more nucleophilic and can be selectively targeted. Reactions such as alkylation, acylation, and reductive amination can introduce a wide variety of substituents. For example, N-alkylation can be achieved with alkyl halides, while acylation with acid chlorides or anhydrides yields the corresponding amides. lkouniv.ac.in
N-Substitution on the Sulfonamide Group: The sulfonamide nitrogen can also be functionalized, although it is less reactive than the primary amine. N-alkylation or N-arylation of the sulfonamide typically requires specific conditions. Recent advances have described methods for the oxidative N-functionalization of primary sulfonamides, expanding the toolkit for creating diverse derivatives. nih.gov
The table below showcases examples of N-substituted derivatives based on related naphthalene sulfonic acid structures, illustrating the types of modifications that are synthetically accessible.
| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |
| 8-Chloronaphthalene-1-sulfonic acid | Aniline | Copper-Catalyzed Ullmann Coupling | Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63 | nih.govacs.org |
| 8-Chloronaphthalene-1-sulfonic acid | 4-Fluoroaniline | Copper-Catalyzed Ullmann Coupling | Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 64 | acs.org |
| 8-Chloronaphthalene-1-sulfonic acid | 4-Methoxyaniline | Copper-Catalyzed Ullmann Coupling | Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | 74 | nih.gov |
This table is illustrative of N-arylation on a similar naphthalene scaffold.
Modification of the Naphthalene Ring System
Introducing new substituents to the naphthalene ring of this compound allows for further structural diversification. Electrophilic aromatic substitution (EAS) is the primary method for this type of modification. masterorganicchemistry.commasterorganicchemistry.com
The regiochemical outcome of EAS reactions like halogenation, nitration, or sulfonation is dictated by the combined directing effects of the existing amino and sulfonamide groups. libretexts.org The electron-donating amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the electron-withdrawing sulfonamide group (-SO₂NH₂) is deactivating and directs to the meta position. The interplay between these two groups determines the final position of substitution, which can often be complex and lead to a mixture of isomers.
Multi-component Reactions and Combinatorial Approaches
Modern synthetic strategies increasingly employ multi-component reactions (MCRs) and combinatorial chemistry to rapidly generate libraries of compounds from a common scaffold.
Multi-component Reactions: The primary amino group of this compound is a suitable handle for participating in MCRs. For instance, the Mannich reaction allows for the aminomethylation of activated aromatic rings and could be adapted for this system. nih.gov
Combinatorial Approaches: By combining a set of diverse building blocks with the this compound core, large libraries of derivatives can be synthesized. For example, a combinatorial approach could involve reacting the parent compound with a variety of aldehydes (via reductive amination on the amino group) and a separate set of alkyl halides (for substitution on the sulfonamide nitrogen). This strategy is highly efficient for exploring the chemical space around the core structure for applications in materials science and drug discovery.
Advanced Synthetic Techniques and Scalability Considerations in Sulfonamide Synthesis
The synthesis of sulfonamides, a critical functional group in medicinal chemistry, has evolved significantly, moving beyond traditional methods to more advanced, efficient, and scalable techniques. rsc.org These modern approaches aim to overcome the limitations of classical syntheses, which often require harsh conditions and pre-functionalized starting materials. acs.orgresearchgate.net Advanced strategies focus on improving yield, functional group tolerance, reaction conditions, and environmental impact, with a keen eye on scalability for potential industrial application. acs.orgthieme-connect.com
Recent progress in the field includes the development of catalytic methods, electrochemical synthesis, and the use of novel reagents that streamline the manufacturing process. acs.orgthieme-connect.com These techniques offer milder reaction conditions, broader substrate compatibility, and in many cases, higher yields, making them robust platforms for creating diverse sulfonamide compounds. thieme-connect.com The direct oxidative coupling of readily available thiols and amines, for instance, represents a significant step forward by simplifying synthetic routes and reducing waste. rsc.org
Electrochemical Synthesis
A particularly innovative and environmentally benign approach is the electrochemical oxidative coupling of thiols and amines. acs.org This method is driven entirely by electricity, avoiding the need for sacrificial chemical oxidants or catalysts. acs.org A key advantage is its speed, with some reactions completed in as little as five minutes, and the only byproduct being hydrogen gas. acs.org
The scalability of electrochemical methods, once a significant limitation due to mass and heat transfer issues, has been addressed through the development of undivided-cell electrochemical flow reactors. acs.org These reactors offer flexible volumes and can be operated in either serial or parallel modes, making them highly suitable for flow chemistry applications and larger-scale production. acs.org For example, the synthesis of certain sulfonamides has been successfully demonstrated on a 10 mmol scale in a flow system. acs.org
Table 1: Example of Electrochemical Sulfonamide Synthesis in a Flow Reactor acs.org
| Entry | Starting Materials | Product | Reactor Volume | Residence Time | Yield |
| 1 | Thiophenol, Cyclohexylamine | N-Cyclohexylbenzenesulfonamide | 700 μL | 5 min | 85% |
Reaction Conditions: Thiophenol (2 mmol), Cyclohexylamine (3.0 mmol), Me4NBF4 (0.2 mmol), CH3CN/0.3 M HCl (20 mL, 3:1 v/v), C anode/Fe cathode. acs.org
Sulfur Dioxide Surrogates
The introduction of the sulfonyl group is a cornerstone of sulfonamide synthesis. Advanced methods utilize stable and safe sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to circumvent the challenges of handling gaseous sulfur dioxide. thieme-connect.com DABSO is a stable, air-resistant solid reagent that safely and efficiently introduces the sulfonyl moiety. thieme-connect.com
Copper-catalyzed oxidative coupling reactions involving DABSO, hydrazines, and amines have been shown to produce sulfonamides in good yields. thieme-connect.com Furthermore, the insertion of sulfur dioxide from potassium pyrosulfite (K2S2O5) has been used in palladium-catalyzed reactions to create cyclic sulfonamides. researchgate.net These strategies are noted for their broad functional group tolerance and have been proven effective for gram-scale synthesis with yields ranging from 69% to 80%. thieme-connect.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov In the context of naphthalene sulfonamide derivatives, a microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. researchgate.netnih.gov This method provides an efficient and mild route, achieving yields of up to 74%, a significant improvement over traditional syntheses that were often low-yielding and required harsh conditions. researchgate.net The uniqueness of this Ullmann coupling lies in its use of a chloride as the leaving group without the need for a ligand. researchgate.net
Table 2: Microwave-Assisted Synthesis of ANS Derivatives nih.gov
| Product | Aniline Derivative Used | Yield |
| Sodium 8-(phenylamino)naphthalene-1-sulfonate | Aniline | 63% |
| Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 4-Fluoroaniline | 64% |
| Sodium 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | 2-Fluoroaniline | 53% |
| Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | 4-Methoxyaniline | 74% |
Scalability Considerations
For any synthetic method to be industrially viable, scalability is a primary concern. Modern sulfonamide synthesis techniques are increasingly being developed with scalability in mind.
Flow Chemistry: As demonstrated with electrochemical synthesis, transitioning from batch to continuous flow processing can overcome scalability issues related to heat and mass transfer, allowing for safer and more consistent production on a larger scale. acs.org
Catalyst Loading: The development of highly efficient catalytic systems is crucial. For instance, a catalytic method for the amidation of sulfonyl fluorides requires only 0.02 mol % of the catalyst for multi-decagram-scale synthesis, making the process economically feasible. researchgate.net
Green Chemistry Principles: Methods that utilize stable, non-toxic reagents (like DABSO) and reduce waste by avoiding stoichiometric reagents are inherently more scalable and environmentally friendly. acs.orgthieme-connect.com The electrochemical approach, which uses electricity as a "reagent," is a prime example of a green and scalable process. acs.org
Gram-Scale Validation: Many modern synthetic protocols are explicitly tested on a larger, gram-scale to demonstrate their potential for scale-up, providing a bridge between laboratory discovery and process development. thieme-connect.com
Advanced Characterization and Structural Analysis in Research Contexts
Spectroscopic Methods for Structural Elucidation of Derivatives
The synthesis of novel derivatives of 8-aminonaphthalene-2-sulfonamide (B6280911) necessitates rigorous structural verification. Spectroscopic techniques are indispensable tools in this regard, each providing unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. For more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. For instance, in the characterization of synthesized sulfonamide derivatives, ¹H NMR spectra can confirm the presence of aromatic protons and specific functional groups like NH and NHCO through their characteristic chemical shifts. ripublication.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This allows for the determination of the elemental formula of a compound, a critical step in confirming its identity. For example, the HRMS (ESI) data for derivatives of 8-anilinonaphthalene-1-sulfonic acid has been used to confirm their calculated molecular formulas with high precision. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of sulfonamide derivatives, the appearance or disappearance of specific bands, such as the stretching vibrations of N-H, C=O, and SO₂, can confirm the success of a chemical transformation. ripublication.com For example, the IR spectrum of a synthesized sulfonamide derivative showed doublet bands for the NH₂ group at 3383 and 3261 cm⁻¹. ripublication.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be influenced by the solvent and the molecular structure. For derivatives of 1,8-naphthalimide, the UV-Vis spectra show a characteristic peak around 345 nm corresponding to the 1,8-naphthalic ring. researchgate.net The fluorescence properties of these derivatives are also extensively studied, with emission maxima observed in the range of 460 to 530 nm. researchgate.net
Table 1: Spectroscopic Data for a Representative Sulfonamide Derivative
| Technique | Observed Signals/Bands | Interpretation |
| ¹H NMR | δ 10.1 (s, 1H), 8.54-6.48 (m, 12H), 4.5 (s, 1H), 2.34 (s, 3H) | Presence of NHCO, aromatic protons/CH=N, NH, and CH₃ groups. ripublication.com |
| FT-IR | 3275 cm⁻¹ (N-H), 1693 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N), 1329, 1153 cm⁻¹ (SO₂) | Confirms the presence of key functional groups. ripublication.com |
X-ray Crystallography for Elucidating Solid-State Structures and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
For sulfonamides, X-ray crystallography has been instrumental in understanding their polymorphism and the nature of intermolecular interactions. nih.gov Studies have shown that strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces dictating the crystal packing in these compounds. nih.gov For example, the crystal structure of 2-cyanoguanidinophenytoin, a related heterocyclic compound, was determined to be a monoclinic system with a P21/c space group, revealing the intricate network of inter- and intramolecular hydrogen bonds that stabilize the structure. nih.gov The data collection for such studies is often performed using a diffractometer equipped with a CCD detector and a Mo-Kα X-ray source. nih.gov
Table 2: Crystallographic Data for a Related Hydantoin Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Unit Cell (Z) | 4 |
| Data for 2-cyanoguanidinophenytoin, a compound whose crystal structure was elucidated by X-ray crystallography. nih.gov |
Chiroptical Properties of Enantiomerically Pure this compound Derivatives
Chirality plays a crucial role in the biological activity of many molecules. When this compound is incorporated into a chiral framework or derivatized with a chiral moiety, the resulting enantiomers can exhibit different interactions with biological systems. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying these chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule. For naphthalene (B1677914) derivatives, Magnetic Circular Dichroism (MCD) spectra have been simulated and compared with experimental data to understand the nature of electronic transitions. dtu.dk According to Platt's nomenclature, the first four excited states are labeled Lb, La, Bb, and Ba. dtu.dk The sign and magnitude of the B-terms in the MCD spectrum provide valuable information about the coupling between these electronic states. dtu.dk For instance, in naphthalene, the magnetic dipole transition moment between the Lb and La states makes significant contributions to their respective B-terms. dtu.dk
Conformational Analysis via Combined Experimental and Computational Approaches
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. The conformational landscape of flexible molecules like derivatives of this compound can be explored through a combination of experimental techniques and computational modeling.
Computational Methods: Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. nih.govspectroscopyonline.com By performing geometry optimizations, researchers can predict the most stable conformations, calculate bond lengths and angles, and analyze the distribution of electron density. nih.gov These calculations are often performed using specific basis sets, such as 6-31G*. nih.gov
Combined Approach: The accuracy of computational models is often validated by comparing the calculated data with experimental results. For example, calculated infrared spectroscopy frequencies can be compared with experimental FT-IR spectra to explain the main intermolecular interactions within a crystal. nih.gov This integrated approach provides a more robust understanding of the conformational preferences of this compound derivatives.
Computational and Theoretical Studies of 8 Aminonaphthalene 2 Sulfonamide and Its Analogues
Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model electron distribution, which in turn determines the molecule's geometry, stability, and reactivity.
Studies on naphthalene (B1677914) sulfonamide derivatives have employed DFT methods, such as B3LYP, to investigate their molecular electronic properties. researchgate.net A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. A small energy gap suggests higher reactivity and lower stability, while a large gap indicates the opposite. researchgate.net
For instance, quantum-chemical calculations on donor-acceptor substituted 2-amino-1,3-dicyano-5,6,7,8-tetrahydronaphthalene derivatives have been used to assign UV-Visible absorption spectra and understand the nature of electronic transitions. nih.gov These calculations provide information on electronic state energies, oscillator strengths, and the molecular orbitals involved in key transitions. nih.gov In some cases, it was found that the lowest energy transition (S0→S1) is not a charge-transfer transition, whereas the next transition (S0→S2) involves electron transfer from the acceptor part of the molecule to the donor part. nih.gov
Ab initio and DFT calculations have also been crucial in determining the conformational landscape of naphthalenesulfonamides. For 1-naphthalenesulfonamide, calculations predicted four distinct conformers based on the orientation of the SO2NH2 group, while 2-naphthalenesulfonamide was found to have two. nih.gov These theoretical predictions were validated against gas-phase electron diffraction experiments, confirming that low-energy conformers where the C-S-N plane is deviated from a perpendicular orientation relative to the naphthalene ring are predominant. nih.gov
| Compound | Computational Method | Predicted Number of Conformers | Key Structural Feature |
|---|---|---|---|
| 1-Naphthalenesulfonamide | DFT/B3LYP, MP2 | 4 | Varied orientation of the SO2NH2 fragment |
| 2-Naphthalenesulfonamide | DFT/B3LYP, MP2 | 2 | Different orientations of N-H and S=O bonds |
Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This analysis is critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Docking studies on naphthalene sulfonamide analogues have revealed their potential as inhibitors for various therapeutic targets. In one study, a series of new sulfonamide derivatives bearing a naphthalene moiety were investigated as tubulin polymerization inhibitors for anticancer applications. nih.govtandfonline.com Molecular docking simulations indicated that the most potent compound, 5c , binds effectively to the colchicine-binding site of tubulin. nih.govtandfonline.com The analysis of the binding mode revealed specific interactions:
The naphthyl group of the compound was situated in a hydrophobic pocket surrounded by amino acid residues such as A/Ala-180, A/Val-181, B/Leu-248, B/Ala-250, and others, forming strong hydrophobic interactions. nih.gov
The phenyl and naphthyl groups of the compound formed cation-π interactions with residues Lys-254 and Lys-352, respectively, which helped to anchor the ligand in the binding site. nih.gov
Similarly, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases. nih.gov Structure-based design strategies, complemented by X-ray crystallography, elucidated the binding mode of these inhibitors within the FABP4 binding pocket. nih.gov Another study showed that 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) binds to human carbonic anhydrase II in an unexpected orientation, with its naphthyl ring occupying a hydrophobic pocket, requiring a conformational change in the Leu-198 residue of the enzyme to accommodate it. nih.gov
| Analogue/Derivative | Target Receptor | Binding Site | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 5c (Naphthalene-based sulfonamide) | Tubulin | Colchicine-binding site | A/Ala-180, A/Val-181, B/Leu-248, B/Ala-250, Lys-254, Lys-352 | nih.gov |
| Naphthalene-1-sulfonamide derivatives | Fatty Acid Binding Protein 4 (FABP4) | FABP4 binding pocket | Not specified | nih.gov |
| 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) | Human Carbonic Anhydrase II (CAII) | Active site hydrophobic pocket | Val-121, Phe-131, Val-143, Leu-198, Trp-209 | nih.gov |
Molecular Dynamics Simulations to Understand Conformational Behavior and Binding Events
MD simulations have been used to refine the results of docking studies for naphthalene sulfonamide derivatives. For the potent tubulin inhibitor 5c , a 30-nanosecond MD simulation was performed to assess the dynamic stability of the ligand-tubulin complex. nih.gov The root-mean-square deviation (RMSD) of the protein backbone was calculated over the simulation time. A stable RMSD value indicated that the protein structure of the system remained stable throughout the simulation, validating the docking results. nih.gov The MD simulation confirmed that the compound adopted a compact conformation within the binding pocket of tubulin, maintaining the key hydrophobic and cation-π interactions identified in the docking study. nih.gov
The general workflow for such a study involves taking the best-docked pose of the ligand-receptor complex as the starting structure. nih.gov This system is then solvated in a water box with counterions to neutralize the charge, and the energy is minimized. The system is gradually heated and equilibrated before the final production run, during which the trajectory data is collected for analysis. mdpi.comnih.gov Such simulations are crucial for confirming the stability of predicted binding modes and understanding the nuanced movements and interactions that govern ligand binding. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Naphthalene Sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. elsevierpure.com These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activities or properties. jcsp.org.pkmdpi.com
Numerous QSAR studies have been conducted on sulfonamide derivatives to guide the design of more potent inhibitors for various targets. nih.gov For example, a QSAR study on caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors revealed that altering the partition coefficient, connectivity index, and shape index of the molecules could lead to increased activity. researchgate.net Based on the derived QSAR model, new compounds were designed with predicted activities higher than the original set. researchgate.net
In a QSPR study of 41 sulfonamide derivatives, researchers used topological indices (e.g., Wiener, Balaban, Randic indices) and quantum chemical parameters (e.g., LUMO energy) as descriptors. jcsp.org.pkresearchgate.net Multiple Linear Regression (MLR) was employed to build models predicting physicochemical properties like thermal energy (Eth), heat capacity (Cv), and entropy (S). jcsp.org.pkresearchgate.net The resulting models showed strong predictive power, as indicated by statistical parameters like the coefficient of determination (R²). For example, one model for predicting thermal energy is shown below:
Eth = 100.999 + 2.378 (¹X) + 1.258 (J) + 0.998 (Elumo) researchgate.net
Investigation of 8 Aminonaphthalene 2 Sulfonamide in Chemical Sensing and Probe Development
Design Principles for Fluorescent Probes Incorporating the 8-Aminonaphthalene-2-sulfonamide (B6280911) Moiety
The efficacy of a fluorescent probe hinges on its ability to signal the presence of a specific analyte through a measurable change in its fluorescence output. Probes incorporating the this compound framework are often designed to operate via well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). These mechanisms govern the "off-on" or ratiometric response of the sensor upon analyte binding.
Photoinduced Electron Transfer (PET) is a common strategy for designing "turn-on" fluorescent probes. In the absence of the target analyte, the fluorescence of the this compound fluorophore is quenched by a nearby electron-rich or electron-poor moiety (the quencher). This quenching occurs through the transfer of an electron from the excited fluorophore to the quencher, or vice versa, preventing the fluorophore from returning to its ground state via radiative emission. Upon binding of the analyte to a receptor site on the probe, the electronic properties of the quencher are altered, inhibiting the PET process and "turning on" the fluorescence. For instance, in the design of metal ion sensors, the receptor can be a chelating agent that, upon binding to a metal ion, reduces its ability to quench the fluorophore's emission.
Förster Resonance Energy Transfer (FRET) , on the other hand, involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. In the context of this compound probes, this moiety can act as the donor. A conformational change induced by analyte binding can alter the distance between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence emission of either the donor or the acceptor. This provides a ratiometric signal that is often more robust than simple intensity changes.
The this compound scaffold possesses inherent Intramolecular Charge Transfer (ICT) characteristics due to the electron-donating amino group and the electron-withdrawing sulfonamide group attached to the naphthalene (B1677914) ring system. researchgate.net Upon photoexcitation, there is a redistribution of electron density from the donor to the acceptor, creating an excited state with a larger dipole moment than the ground state. mdpi.com This ICT process is sensitive to the local environment, including solvent polarity and the presence of analytes.
The amino group in the 8-position and the sulfonamide group in the 2-position create a "push-pull" system within the naphthalene core. researchgate.net This electronic arrangement leads to broad absorption and emission bands. researchgate.net The extent of charge transfer in the excited state can be modulated by the binding of an analyte. For example, the interaction of a metal ion with a receptor site appended to the probe can influence the electron-donating or -withdrawing properties of the substituents, leading to a shift in the emission wavelength (solvatochromism) or a change in fluorescence intensity. Studies on related aminonaphthalene derivatives have shown that the position of the amino group on the naphthalene ring significantly influences the charge transfer characteristics. nih.gov For instance, 1-aminonaphthalene derivatives have been shown to exhibit a higher degree of charge separation in the excited state compared to their 2-aminonaphthalene counterparts. nih.gov This principle is fundamental to the design of ratiometric probes where the ratio of fluorescence intensities at two different wavelengths changes upon analyte detection.
Chemosensor Development for Specific Analyte Detection
The versatility of the this compound framework has been harnessed to develop chemosensors for a range of important analytes. By judiciously coupling this fluorophore with specific recognition moieties, highly selective and sensitive detection methods have been established.
Fluorescent chemosensors for metal ions are crucial for environmental monitoring and biological imaging. The this compound moiety can be integrated into sensor designs for various metal ions.
Zinc (II): As the second most abundant transition metal in the human body, the detection of Zn(II) is of significant biological interest. researchgate.net Fluorescent probes for Zn(II) often employ a "turn-on" mechanism. nih.gov For example, a probe can be designed where the this compound fluorophore is linked to a chelating agent like dipicolylamine (DPA). nih.gov In the absence of Zn(II), the fluorescence is quenched. Upon the addition of Zn(II), the ion binds to the DPA receptor, suppressing the quenching mechanism and leading to a significant enhancement of fluorescence. researchgate.netnih.gov
Mercury (II): Mercury is a highly toxic heavy metal, and its detection is environmentally critical. Naphthalene-based fluorescent probes can be designed for the selective detection of Hg(II) ions. The interaction of Hg(II) with a specific receptor can induce a change in the fluorescence properties of the probe, often through a quenching mechanism.
Copper (II): Copper is another essential yet potentially toxic transition metal. rsc.orgnih.gov Fluorescent chemosensors based on naphthalene derivatives have been developed for Cu(II) detection. rsc.orgnih.gov These sensors often operate on a fluorescence quenching principle, where the binding of Cu(II) to a recognition site on the probe leads to a decrease in fluorescence intensity. nih.gov This quenching can be attributed to the paramagnetic nature of Cu(II) or through the promotion of non-radiative decay pathways.
Interactive Table: Metal Ion Sensing with Naphthalene-Based Probes
| Metal Ion | Sensing Mechanism | Typical Response | Reference |
| Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | researchgate.netnih.gov |
| Hg(II) | Quenching | Fluorescence "turn-off" | |
| Cu(II) | Quenching | Fluorescence "turn-off" | rsc.orgnih.gov |
While metal ion sensing has been a primary focus, the principles of fluorescent probe design can also be applied to the detection of anions. Anion recognition typically relies on hydrogen bonding interactions or electrostatic interactions between the anion and a receptor unit on the probe. The binding of an anion can perturb the electronic properties of the this compound fluorophore, leading to a change in its fluorescence output. The design of such probes often involves incorporating moieties capable of forming stable complexes with specific anions, such as urea, thiourea, or polyamine groups.
The application of this compound-based probes extends to the detection of small organic molecules and larger biomolecules. For instance, probes can be designed to respond to changes in their microenvironment, such as polarity, which can be indicative of binding to a protein or entering a cellular membrane. The inherent ICT character of the fluorophore makes it sensitive to such changes.
Furthermore, by functionalizing the this compound core with specific recognition elements, sensors for various biomolecules can be developed. An example is the use of related aminonaphthalene derivatives for the detection of protein aggregates. nih.gov In such systems, the fluorescence of the probe can be enhanced upon binding to the aggregate, a phenomenon that can be attributed to the restriction of intramolecular rotation in the bound state, leading to aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT) effects. nih.govresearchgate.net
Application in Biochemical Imaging and Detection (in research contexts, e.g., enzyme activity, protein interactions)
The structural scaffold of aminonaphthalene sulfonamides, to which this compound belongs, has proven to be a versatile platform for the design of fluorescent probes for biochemical applications. These probes are particularly valuable for monitoring enzyme activity and investigating protein interactions in research settings.
The core principle behind their use as enzyme activity probes lies in the modification of the sulfonamide group with a substrate specific to the enzyme of interest. The uncleaved substrate often exhibits quenched or altered fluorescence. Upon enzymatic cleavage of the substrate, the fluorogenic this compound core is released, leading to a detectable change in fluorescence intensity or a spectral shift. This "turn-on" or ratiometric response allows for the sensitive and continuous monitoring of enzyme kinetics.
While direct studies detailing the use of this compound for imaging protein interactions are not extensively documented in the reviewed literature, the broader class of aminonaphthalene sulfonates, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), serves as a well-established model for this purpose. nih.govmdpi.comnih.govnih.govnih.govresearchgate.net These compounds are known to exhibit a significant enhancement in their fluorescence quantum yield and a blue shift in their emission maximum upon binding to hydrophobic pockets on the surface of proteins. nih.govnih.gov This phenomenon, termed solvatochromism, makes them excellent probes for studying protein folding, conformational changes, and the binding of ligands. nih.govnih.gov The binding is often driven by a combination of hydrophobic interactions with the naphthalene ring and electrostatic interactions involving the sulfonate group. nih.govnih.gov
It is plausible that this compound could be similarly employed or functionalized to create probes for specific protein interactions. For instance, it could be incorporated into a ligand for a specific protein, allowing for the fluorescent tracking of the ligand-protein binding event. Furthermore, its potential use in Förster Resonance Energy Transfer (FRET) applications, where it could act as a donor or acceptor fluorophore to measure distances within or between proteins, remains an area for future exploration.
A notable application of a related class, aminonaphthalenesulfonamides, is in the development of substrates for serine proteases. In such studies, the sulfonamide nitrogen is typically acylated with an amino acid or peptide sequence that is a substrate for the target protease. The hydrolysis of the amide bond by the enzyme releases the aminonaphthalenesulfonamide, resulting in a significant increase in fluorescence. This allows for the sensitive detection of protease activity.
Table 1: Research Findings on a Related Aminonaphthalenesulfonamide Probe for Enzyme Activity
| Probe Type | Target Enzyme | Observation | Research Context |
| Peptide-conjugated aminonaphthalenesulfonamide | Serine Proteases | Enzymatic cleavage of the peptide results in the release of the highly fluorescent aminonaphthalenesulfonamide, enabling continuous monitoring of enzyme activity. | Development of sensitive "turn-on" fluorescent substrates for studying protease kinetics. |
Advanced Luminescence Studies and Time-Resolved Spectroscopy for Photophysical Mechanism Elucidation
The utility of this compound and its derivatives as fluorescent probes is fundamentally governed by their photophysical properties. Advanced luminescence studies and time-resolved spectroscopy are crucial for elucidating the mechanisms underlying their fluorescence behavior and for designing more effective probes.
The fluorescence of aminonaphthalene sulfonates is highly sensitive to the polarity of their microenvironment. This solvatochromism is a key feature that is exploited in their application as protein binding probes. In polar solvents, these molecules typically exhibit lower fluorescence quantum yields and red-shifted emission spectra. Conversely, in non-polar or hydrophobic environments, such as the interior of a protein, the quantum yield increases, and the emission spectrum shifts to shorter wavelengths (blue shift). This behavior is attributed to changes in the electronic excited state of the molecule, often involving an intramolecular charge transfer (ICT) character.
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of these molecules. By measuring the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, researchers can probe the local environment of the fluorophore. For instance, the fluorescence decay of related naphthylamine sulfonate derivatives has been shown to fit a biexponential function in various solvents, indicating the presence of multiple excited-state species or complex relaxation pathways.
Further elucidation of the photophysical mechanism of this compound would involve techniques such as time-resolved fluorescence anisotropy to study its rotational dynamics upon binding to macromolecules. Additionally, computational studies could complement experimental data to provide a detailed understanding of the electronic transitions and the nature of the excited states. A comprehensive characterization of these photophysical properties is essential for the rational design of novel and improved fluorescent probes based on the this compound scaffold for a wide range of biochemical and biomedical applications.
Enzyme Inhibition and Biochemical Pathway Modulation by 8 Aminonaphthalene 2 Sulfonamide Derivatives
Principles of Enzyme Inhibition and Specific Target Enzymes for Sulfonamides
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Sulfonamides, a prominent class of biologically active compounds, are well-known for their enzyme inhibitory properties. tandfonline.com They often act as competitive inhibitors, structurally mimicking the enzyme's natural substrate and competing for the same active site. patsnap.com This competitive inhibition is a key principle behind their therapeutic effects. patsnap.com
Two primary enzyme targets for sulfonamides are dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases (CAs). tandfonline.comnih.gov DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, while CAs are involved in various physiological processes in humans. nih.govnih.gov The inhibition of these enzymes by sulfonamides forms the basis for their use as antimicrobial and therapeutic agents, respectively.
Inhibition of Carbonic Anhydrase Isoforms by Naphthalene (B1677914) Sulfonamides and Derivatives
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are 15 known CA isoforms in humans, and their dysregulation is associated with various diseases, making them important drug targets. nih.gov Sulfonamides are a well-established class of CA inhibitors. tandfonline.com
Naphthalene sulfonamide derivatives have been investigated for their inhibitory effects on different human carbonic anhydrase (hCA) isoforms. For instance, a study on sulfonamides derived from indanes and tetralines, which share structural similarities with the naphthalene ring system, demonstrated effective inhibition of the physiologically dominant cytosolic isoforms hCA I and hCA II. tandfonline.com Specifically, N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide showed notable inhibitory activity against hCA II. tandfonline.com
The inhibitory action of sulfonamides on CAs typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com The specificity and potency of inhibition can be influenced by the rest of the molecule's structure, which interacts with amino acid residues in the active site. This allows for the design of isoform-selective inhibitors. nih.govmdpi.com For example, certain benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have demonstrated isoform-selective inhibition of hCA I, II, IX, and XII. nih.gov
The following table summarizes the inhibitory activity of some naphthalene-related sulfonamides against hCA isoforms:
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 ± 5.4 µM |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94 ± 7.6 µM |
| Data sourced from a study on sulfonamide derivatives of aminoindanes and aminotetralins. tandfonline.com |
Inhibition of Other Enzyme Families (e.g., Lipoxygenase, α-Glucosidase, Tubulin Polymerization)
Beyond their well-established roles as inhibitors of carbonic anhydrase and dihydropteroate synthase, derivatives of 8-aminonaphthalene-2-sulfonamide (B6280911) have shown inhibitory activity against a variety of other enzyme families.
Lipoxygenase Inhibition: Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The inhibition of LOX can therefore have anti-inflammatory effects. Studies have shown that certain sulfonamide derivatives can act as lipoxygenase inhibitors. nih.gov For example, N-alkylated sulfonamide derivatives have demonstrated good lipoxygenase inhibitory activities. nih.gov
α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in diabetic patients. mdpi.comnih.gov Several studies have reported the α-glucosidase inhibitory potential of sulfonamide derivatives. mdpi.comresearchgate.net For instance, certain 1,2-benzothiazine derivatives, which contain a sulfonamide moiety, have exhibited potent α-glucosidase inhibition, with some compounds showing greater efficacy than the standard drug, acarbose. mdpi.com
Tubulin Polymerization Inhibition: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and shape maintenance. nih.gov Agents that interfere with tubulin polymerization can disrupt these processes and are therefore valuable as anticancer agents. nih.govnih.gov A number of sulfonamide-containing compounds have been identified as tubulin polymerization inhibitors. nih.govnih.gov For example, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized and found to inhibit tubulin polymerization, with one compound in particular, 5c, showing significant activity. nih.gov These inhibitors often work by binding to the colchicine-binding site on tubulin. nih.gov
The following table provides examples of the inhibitory concentrations (IC₅₀) of some sulfonamide derivatives against these enzymes:
| Compound Class | Target Enzyme | IC₅₀ Value |
| N-alkylated sulfonamides | Lipoxygenase | 15.8 ± 0.57 to 91.7 ± 0.61 µM nih.gov |
| 1,2-benzothiazine derivatives | α-Glucosidase | 25.88 to 46.25 µM mdpi.com |
| Naphthalene-bearing sulfonamide (5c) | Tubulin Polymerization | 2.8 µM nih.gov |
Elucidation of Binding Modes and Structure-Activity Relationships (SAR) through Biochemical Assays
Understanding how this compound derivatives interact with their target enzymes is crucial for developing more potent and selective inhibitors. Biochemical assays, coupled with techniques like X-ray crystallography and molecular modeling, are instrumental in elucidating these binding modes and establishing structure-activity relationships (SAR). researchgate.netnih.gov
SAR studies investigate how chemical structure relates to biological activity. For sulfonamide derivatives, these studies have revealed key insights. For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group itself is the primary binding element, anchoring to the zinc ion in the active site. mdpi.com The rest of the molecule, including the naphthalene core and any substituents, then interacts with the surrounding amino acid residues, influencing the inhibitor's affinity and selectivity for different CA isoforms. tandfonline.commdpi.com
Similarly, for DHPS inhibition, while the sulfonamide group mimics pABA, modifications to the naphthalene ring can enhance binding affinity and overcome drug resistance. nih.gov
In the case of tubulin polymerization inhibitors, molecular docking studies have indicated that sulfonamide derivatives can bind to the colchicine-binding site of tubulin. nih.gov The trimethoxyphenyl group, often incorporated into these derivatives, is a known pharmacophore for this binding site. nih.gov
Biochemical assays, such as measuring the half-maximal inhibitory concentration (IC₅₀), provide quantitative data on the potency of these inhibitors. nih.gov This data, when analyzed alongside structural information, allows researchers to build robust SAR models. For example, studies on sulfonamides derived from carvacrol (B1668589) as acetylcholinesterase inhibitors showed that cyclic substituents at the sulfonamide group generally led to higher activity. nih.gov
Rational Design of Biochemical Modulators
The insights gained from understanding enzyme inhibition mechanisms and structure-activity relationships pave the way for the rational design of novel biochemical modulators based on the this compound scaffold. This approach involves the deliberate design and synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties.
The core principle of rational design is to leverage the known structural information of the target enzyme and the binding modes of existing inhibitors. For instance, knowing that the sulfonamide group is essential for carbonic anhydrase and DHPS inhibition, medicinal chemists can focus on modifying other parts of the this compound molecule to enhance interactions with specific amino acid residues in the target's active site. nih.govmdpi.com
This strategy has been successfully employed to develop isoform-selective carbonic anhydrase inhibitors and to design new DHPS inhibitors that can circumvent bacterial resistance mechanisms. nih.govnih.gov Similarly, for tubulin polymerization inhibitors, the naphthalene moiety can be functionalized to optimize interactions within the colchicine (B1669291) binding pocket. nih.gov
Computational tools such as molecular docking and molecular dynamics simulations play a significant role in this process. researchgate.net They allow for the virtual screening of large libraries of potential derivatives and the prediction of their binding affinities and conformations before they are synthesized, thus saving time and resources. researchgate.net The ultimate goal is to create highly effective and specific biochemical modulators for therapeutic applications.
Applications in Supramolecular Chemistry and Advanced Materials
Molecular Recognition and Host-Guest Chemistry with 8-Aminonaphthalene-2-sulfonamide (B6280911) Scaffolds
There is no available scientific literature detailing the use of this compound as a scaffold in molecular recognition or host-guest chemistry. Research in this area often involves fluorescent probes like 8-Anilinonaphthalene-1-sulfonic acid (1,8-ANS), which exhibits changes in its fluorescence properties upon binding to host molecules like cyclodextrins or macrocycles. ias.ac.inbohrium.com However, similar studies involving the specific this compound structure have not been reported. The unique properties conferred by the sulfonamide group (-SO₂NH₂), such as its hydrogen-bonding capabilities, have not been explored in published recognition studies with this particular naphthalene (B1677914) backbone.
Self-Assembly and Hierarchical Structures from this compound Derivatives
No studies have been found that describe the self-assembly or the formation of hierarchical supramolecular structures from derivatives of this compound. The principles of self-assembly rely on specific non-covalent interactions, such as hydrogen bonding and π-π stacking, to form ordered architectures. nih.gov While the sulfonamide group is known to participate in robust hydrogen-bonding motifs, forming predictable patterns known as supramolecular synthons, this has been studied with other sulfonamide-containing molecules, not this compound. nih.gov The potential for the combined amino, naphthalene, and sulfonamide functionalities of this specific compound to drive hierarchical assembly remains an unexplored area of research.
Integration into Functional Materials (e.g., liquid crystals, polymers, smart materials)
A review of the literature did not yield any examples of this compound being integrated into functional materials such as liquid crystals, polymers, or smart materials. The development of such materials often involves incorporating molecules that can respond to external stimuli like light, temperature, or an electric field. sci-hub.se While related naphthalene-based compounds and various polymers are used in these applications, there is no documented research showing the synthesis or characterization of materials specifically incorporating the this compound unit.
Conclusion and Future Research Directions
Synthesis and Derivatization Advances of 8-Aminonaphthalene-2-sulfonamide (B6280911)
The synthesis of this compound, while not extensively detailed in dedicated literature, can be logically approached through established synthetic methodologies. The primary precursor for this compound is 8-aminonaphthalene-2-sulfonic acid, a commercially available intermediate primarily used in the synthesis of azo dyes. dyestuffintermediates.comsolubilityofthings.com The conversion of the sulfonic acid to the sulfonamide is a key transformation.
A plausible and widely used method involves the initial conversion of the sulfonic acid to its more reactive sulfonyl chloride derivative. This is typically achieved by treating the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting 8-aminonaphthalene-2-sulfonyl chloride can then be readily reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. The amino group at the 8-position is typically protected during these steps to prevent unwanted side reactions.
Alternatively, direct amidation of the sulfonic acid has been explored for other aromatic sulfonic acids and could be applicable here. This approach, however, often requires harsher reaction conditions or specific catalytic systems to proceed efficiently.
Once synthesized, the this compound scaffold offers two primary sites for derivatization: the amino group and the sulfonamide nitrogen. The amino group can undergo a wide array of reactions, including acylation, alkylation, and diazotization followed by coupling reactions, allowing for the introduction of a diverse range of substituents. The sulfonamide nitrogen can also be functionalized, for instance, through N-alkylation, to further modify the molecule's properties. This dual reactivity makes this compound a versatile building block for creating a library of novel compounds with tailored characteristics.
Progress in Sensing and Biochemical Applications of its Derivatives
While specific studies on the applications of this compound derivatives are limited, the broader class of naphthalenesulfonamides has shown significant promise, particularly in the development of fluorescent probes and bioactive molecules. The naphthalene (B1677914) core is inherently fluorescent, and modifications to the amino and sulfonamide groups can modulate its photophysical properties, such as quantum yield and emission wavelength.
Derivatives of structurally related naphthalenesulfonamides have been developed as fluorescent sensors for detecting metal ions and biomolecules. The sulfonamide group can act as a chelating site for metal ions, and the amino group can be functionalized with specific recognition moieties. Upon binding to the target analyte, a change in the fluorescence signal, such as enhancement or quenching, can be observed. This principle suggests that derivatives of this compound could be engineered as selective and sensitive fluorescent probes.
In the realm of biochemistry, the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. The naphthalene scaffold itself is present in many bioactive compounds. nih.gov Therefore, it is conceivable that derivatives of this compound could exhibit interesting biological activities. For instance, they could be investigated as potential enzyme inhibitors, where the sulfonamide and amino groups could interact with active sites of proteins.
| Compound Class | Potential Application | Rationale |
| N-substituted 8-aminonaphthalene-2-sulfonamides | Fluorescent Probes | Modulation of photophysical properties of the naphthalene core. |
| Acylated 8-aminonaphthalene-2-sulfonamides | Bioactive Molecules | Introduction of pharmacophoric groups. |
| Metal complexes of this compound derivatives | Catalysis, Sensing | Coordination via sulfonamide and amino groups. |
Remaining Challenges and Unexplored Research Avenues
The most significant challenge concerning this compound is the conspicuous lack of dedicated research. While its synthesis is feasible based on established chemical principles, detailed studies on its characterization, reactivity, and the properties of its derivatives are scarce in the public domain. This knowledge gap presents a considerable hurdle to its widespread utilization.
A primary area for future research is the systematic exploration of its synthesis and the development of a robust and scalable synthetic route. Detailed characterization of the compound and its derivatives using modern analytical techniques is also crucial.
The exploration of the derivatization potential at both the amino and sulfonamide functionalities is a vast and largely unexplored field. The synthesis of a diverse library of derivatives would be the first step towards uncovering their potential applications.
Furthermore, the sensing and biochemical applications of these derivatives remain almost entirely uncharted territory. Screening these new compounds for their fluorescence properties and their interactions with various analytes, including metal ions, anions, and biologically relevant molecules, could lead to the discovery of novel sensors. Similarly, evaluating their biological activity in various assays could unveil new therapeutic leads.
Broader Impact on Chemical Science and Technology
The study of this compound and its derivatives holds the potential to make a significant impact on several areas of chemical science and technology. The development of new synthetic methodologies for this and related compounds would enrich the toolbox of synthetic organic chemists.
The discovery of novel fluorescent probes based on this scaffold could have far-reaching implications in environmental monitoring, clinical diagnostics, and cellular imaging. Highly sensitive and selective sensors are in constant demand, and the unique electronic and steric properties of this naphthalene derivative could offer advantages over existing systems.
In the field of medicinal chemistry, the exploration of the biological activities of its derivatives could lead to the identification of new drug candidates for a variety of diseases. The naphthalene and sulfonamide motifs are both privileged structures in drug discovery, and their combination in this particular arrangement offers a unique chemical space to explore.
Q & A
Q. What are the optimal synthetic routes for preparing 8-Aminonaphthalene-2-sulfonamide, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : The synthesis typically involves sulfonation and amidation steps. For example, sulfonation of naphthalene derivatives followed by amidation with ammonia or amines under controlled pH (acidic or basic conditions) can yield the target compound. Key parameters include temperature (40–80°C), solvent selection (e.g., dichloromethane or chloroform), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical . Post-synthesis purification often employs recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming the sulfonamide group (-SONH) and aromatic proton environments. For example, the sulfonamide proton resonates near δ 7.5–8.5 ppm in DMSO-d .
- X-ray Crystallography : Provides definitive structural validation. A monoclinic crystal system (space group P2/n) with unit cell parameters has been reported for related sulfonamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (222.27 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental chemical shifts .
- Cross-validate with IR spectroscopy (e.g., S=O stretching at 1150–1350 cm) and X-ray data .
Q. What computational strategies are suitable for predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states of the sulfonamide group (-SONH) at different pH levels.
- pKa Prediction Tools : Software like MarvinSketch or ACD/Labs can estimate acid dissociation constants, guiding experimental design for stability studies .
- Solvent Accessibility Analysis : Use tools like PyMOL to assess interactions with aqueous vs. non-polar environments.
Q. How does the electronic structure of this compound influence its binding affinity in supramolecular complexes?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, a narrow gap (<3 eV) suggests high reactivity with electron-deficient partners .
- Docking Studies : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes or receptors). Parameterize force fields to account for sulfonamide’s dipole moment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
